9-Acetoxynonanoic acid

Description

Properties

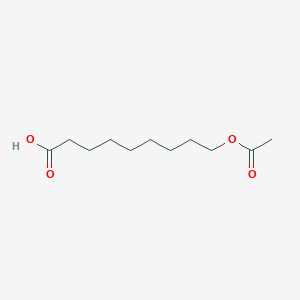

Molecular Formula |

C11H20O4 |

|---|---|

Molecular Weight |

216.27 g/mol |

IUPAC Name |

9-acetyloxynonanoic acid |

InChI |

InChI=1S/C11H20O4/c1-10(12)15-9-7-5-3-2-4-6-8-11(13)14/h2-9H2,1H3,(H,13,14) |

InChI Key |

ODWCMLMGGBIKEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCCCCCCCC(=O)O |

Origin of Product |

United States |

Scientific Research Applications

1.1. Enzyme Inhibition

Research indicates that 9-acetoxynonanoic acid functions as an inhibitor of acetyl-CoA carboxylase (EC 6.4.1.2), an enzyme critical in fatty acid metabolism. This inhibition can influence lipid biosynthesis pathways, making it a potential candidate for therapeutic applications targeting metabolic disorders .

1.2. Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, extracts containing this compound have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, suggesting its potential use in developing natural antibacterial agents .

2.1. Biopolymer Production

This compound serves as a precursor in the synthesis of biopolymers. Its incorporation into polymer matrices enhances the mechanical properties and biodegradability of the resulting materials, making it valuable in sustainable material science .

2.2. Flavoring and Fragrance Industry

Due to its unique odor profile, this compound finds applications in the flavoring and fragrance industry. It is used as a flavor enhancer and fragrance component, contributing to the sensory characteristics of various consumer products.

Case Studies

Comparison with Similar Compounds

Functional Group and Structural Analysis

The following table compares key structural and molecular properties of 9-acetoxynonanoic acid with analogs from the evidence:

Key Observations :

- 9-Oxononanoic acid lacks the ester group but shares the nonanoic acid backbone. Its ketone group at C9 may confer metabolic relevance, such as in lipid oxidation pathways .

- Ethyl/Methyl 9-oxononanoate: These esters exhibit higher molecular weights than 9-oxononanoic acid due to alkyl groups. Their dual functionality (ketone + ester) suggests utility in flavorings or fragrances, as esters are common in such applications .

- FMOC-9-aminononanoic acid: The presence of an FMOC-protected amine group highlights its role in peptide synthesis, where such derivatives are used to enhance solubility and stability .

- Acridine-9-carboxylic acid : An aromatic derivative with distinct electronic properties, likely used in dyes or pharmaceuticals due to its conjugated system .

Physicochemical Properties

- Solubility: Esters (e.g., ethyl/methyl 9-oxononanoate) are typically more lipophilic than carboxylic acids (9-oxononanoic acid) or amino derivatives (FMOC-9-aminononanoic acid). This impacts their use in organic solvents versus aqueous systems .

- Reactivity: The acetoxy group in this compound would undergo hydrolysis more readily than ketones but less so than unprotected carboxylic acids. This intermediate reactivity could make it a versatile intermediate in synthetic chemistry.

Preparation Methods

Ozonolysis in Acetic Acid

Methyl ricinoleate, derived from castor oil, undergoes ozonolysis in acetic acid at 7°C under ozone-enriched oxygen. This process cleaves the C9–C10 double bond, generating hydroperoxide intermediates. The reaction is monitored until a positive potassium iodide test confirms complete ozonide formation. Subsequent addition of sodium acetate stabilizes the mixture for electrochemical reduction.

Electrochemical Reduction and Hydrolysis

The hydroperoxides are reduced electrochemically using a lead cathode at 19–26°C with a current density of 1.43 A/dm². Delivering 8 faradays per mole ensures complete reduction, avoiding residual aldehydes. Post-reduction, acetic acid is evaporated, and the product is hydrolyzed with sodium hydroxide in ethanol to yield sodium 9-hydroxynonanoate. Acidification with hydrochloric acid liberates 9-hydroxynonanoic acid (92% yield, m.p. 51–52°C).

Esterification and Acetylation

9-Hydroxynonanoic acid is esterified with aliphatic alcohols (e.g., methanol, ethanol) via acid-catalyzed reactions. The resulting alkyl 9-hydroxynonanoates are acetylated with acetic anhydride in the presence of sodium acetate at 120°C. This yields alkyl 9-acetoxynonanoates (94–99% purity), characterized by nuclear magnetic resonance (NMR) and gas chromatography–mass spectroscopy (GC–MS).

Table 1: Properties of Alkyl 9-Acetoxynonanoates

| Ester Derivative | Boiling Point (°C/mmHg) | IR (cm⁻¹) | NMR (δ, ppm) |

|---|---|---|---|

| Methyl | 130–132/0.5 | 1740 | 2.04 (s, 3H) |

| Ethyl | 138–140/0.5 | 1735 | 1.26 (t, 3H) |

| n-Propyl | 145–147/0.5 | 1742 | 0.92 (t, 3H) |

| n-Butyl | 155–157/0.5 | 1738 | 1.38 (m, 2H) |

Direct Ozonolysis of Castor Oil with Sodium Borohydride Reduction

Ozonolysis in Methanol

Castor oil, containing ~90% ricinoleic acid, is dissolved in methanol and ozonized at –15°C. The reaction avoids pre-isolation of methyl ricinoleate, leveraging castor oil’s inherent solubility in methanol. Ozonolysis generates hydroperoxides, which are reduced in situ with sodium borohydride at –10 to 5°C.

Sodium Borohydride Reduction

Controlled addition of sodium borohydride prevents exothermic runaway, ensuring temperature stability. After reduction, sodium hydroxide hydrolysis cleaves ester bonds, yielding 9-hydroxynonanoic acid (75% yield, m.p. 50–52°C). Nonacidic byproducts, such as 1,3-nonanediol, are removed via ether extraction.

Acid Workup and Acetylation

The aqueous phase is acidified to pH < 2, extracting 9-hydroxynonanoic acid with ether. Acetylation parallels the methyl ricinoleate route, with alkyl esterification followed by acetic anhydride treatment. This method’s advantage lies in bypassing methyl ricinoleate isolation, though sodium borohydride costs exceed electrochemical reduction.

Vegetable Oil Ozonolysis and Transesterification

Transesterification of Castor Oil

Castor oil is transesterified with methanol using alkaline catalysts to produce methyl ricinoleate. This step ensures homogeneity for subsequent ozonolysis.

Ozonolysis and Reductive Workup

Ozonolysis of methyl ricinoleate in methanol at –15°C, followed by sodium borohydride reduction, yields methyl 9-hydroxynonanoate. Reductive cleavage of ozonides preserves the ester group, simplifying downstream acetylation.

Acetylation to 9-Acetoxynonanoate Esters

The hydroxyl group of methyl 9-hydroxynonanoate is acetylated with acetic anhydride under reflux. This method achieves 89–94% purity for methyl 9-acetoxynonanoate, validated by GC–MS.

Comparative Analysis of Methodologies

Yield and Purity Considerations

Q & A

Q. What statistical approaches are recommended for resolving contradictions in reported bioactivity data for this compound?

- Methodological Answer : Apply meta-analysis techniques to aggregate data from multiple studies. Use funnel plots to detect publication bias and random-effects models to account for heterogeneity. Validate findings via sensitivity analysis .

- Case Example : If Study A reports IC = 50 µM (n=3) and Study B reports IC = 200 µM (n=6), assess variability through standardized mean difference (SMD) and confidence intervals .

Q. How should researchers handle batch-to-batch variability in synthesized this compound?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Critical Process Parameters (CPPs) : Reaction temperature, catalyst concentration.

- Critical Quality Attributes (CQAs) : Purity (>95%), residual solvent levels.

- Use multivariate analysis (PLS regression) to correlate CPPs with CQAs .

Safety and Compliance

Q. What are the occupational exposure limits and handling protocols for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.